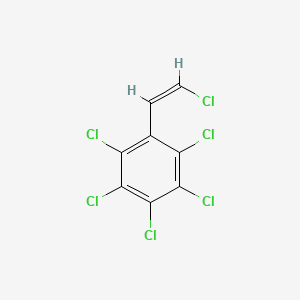
1,2,3,4,5-Pentachloro-6-((Z)-2-chloroethenyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(z)-beta-2,3,4,5,6-hexachlorostyrene is a chlorinated aromatic compound known for its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of six chlorine atoms attached to a styrene backbone, making it highly chlorinated and relatively stable.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (z)-beta-2,3,4,5,6-hexachlorostyrene typically involves the chlorination of styrene under controlled conditions. The reaction is carried out using chlorine gas in the presence of a catalyst, such as iron(III) chloride, to facilitate the chlorination process. The reaction conditions, including temperature and pressure, are carefully controlled to ensure the selective chlorination of the styrene molecule.
Industrial Production Methods
In industrial settings, the production of (z)-beta-2,3,4,5,6-hexachlorostyrene follows a similar chlorination process but on a larger scale. The use of continuous flow reactors and advanced catalytic systems allows for efficient and high-yield production of the compound. The industrial process also incorporates purification steps to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
(z)-beta-2,3,4,5,6-hexachlorostyrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, such as potassium permanganate or chromium trioxide, leading to the formation of chlorinated benzoic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of less chlorinated derivatives.
Substitution: Nucleophilic substitution reactions can occur, where chlorine atoms are replaced by other nucleophiles, such as hydroxide ions or amines.
Common Reagents and Conditions
The common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Hydroxide ions, amines
Major Products
The major products formed from these reactions include chlorinated benzoic acids, less chlorinated derivatives, and substituted styrene compounds.
Aplicaciones Científicas De Investigación
(z)-beta-2,3,4,5,6-hexachlorostyrene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of other chlorinated aromatic compounds and as a reagent in various organic reactions.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential use in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of (z)-beta-2,3,4,5,6-hexachlorostyrene involves its interaction with molecular targets, such as enzymes and receptors. The compound’s high degree of chlorination allows it to form stable complexes with these targets, leading to various biochemical effects. The pathways involved in its mechanism of action include the inhibition of enzyme activity and the modulation of receptor signaling.
Comparación Con Compuestos Similares
Similar Compounds
(z)-beta-2,3,4,5,6-pentachlorostyrene: Similar structure but with one less chlorine atom.
(z)-beta-2,3,4,5,6-tetrachlorostyrene: Similar structure but with two fewer chlorine atoms.
Uniqueness
(z)-beta-2,3,4,5,6-hexachlorostyrene is unique due to its high degree of chlorination, which imparts distinct chemical and physical properties. This high chlorination level makes it more stable and less reactive compared to its less chlorinated counterparts, allowing for specific applications in various fields.
Propiedades
Número CAS |
61128-00-5 |
|---|---|
Fórmula molecular |
C8H2Cl6 |
Peso molecular |
310.8 g/mol |
Nombre IUPAC |
1,2,3,4,5-pentachloro-6-[(Z)-2-chloroethenyl]benzene |
InChI |
InChI=1S/C8H2Cl6/c9-2-1-3-4(10)6(12)8(14)7(13)5(3)11/h1-2H/b2-1- |
Clave InChI |
FHYTVYKUXNWGBE-UPHRSURJSA-N |
SMILES isomérico |
C(=C\Cl)\C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
SMILES canónico |
C(=CCl)C1=C(C(=C(C(=C1Cl)Cl)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


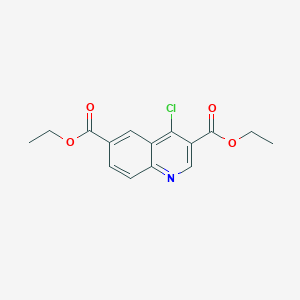
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
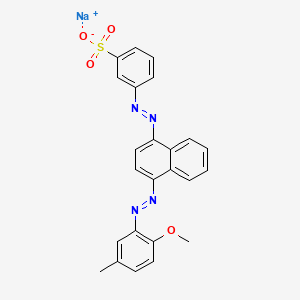
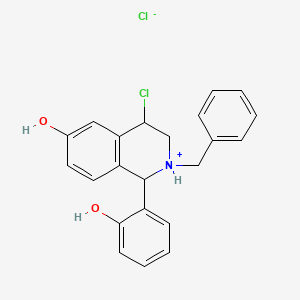
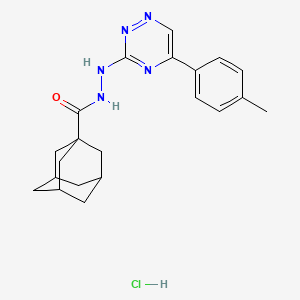



![8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one](/img/structure/B13775942.png)

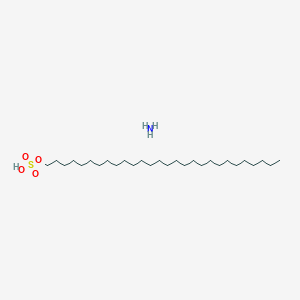
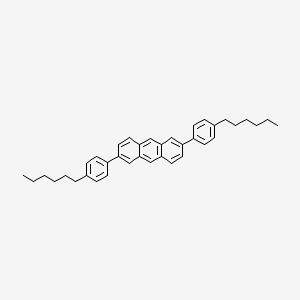

![2-[4-[(4-chlorophenyl)methyl]phenoxy]-2-methylbutanoate;pyridin-3-ylmethylazanium](/img/structure/B13775970.png)
